3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine
Overview
Description
3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
The synthesis of 3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole ring, forming the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzyl or triazole-thiadiazole moieties.
Scientific Research Applications
It exhibits a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . In biology, it is used as a tool to study various biochemical pathways and molecular interactions. In the industry, it serves as an intermediate for the synthesis of other biologically active compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function . This interaction can lead to the modulation of various biochemical pathways, resulting in the observed pharmacological effects.
Comparison with Similar Compounds
3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine is unique due to its hybrid structure, combining the pharmacophoric features of both triazole and thiadiazole rings. Similar compounds include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-B][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-C][1,3,5]thiadiazines . These compounds share similar structural features but may exhibit different pharmacological activities and applications.
Properties
IUPAC Name |
3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c11-9-14-15-8(12-13-10(15)16-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDXISPJVUFQNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801175969 | |
Record name | 3-(Phenylmethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801175969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13182-75-7 | |
Record name | 3-(Phenylmethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13182-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Phenylmethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801175969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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